molecular formula C22H22N2O4S2 B2413369 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 922916-58-3

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No. B2413369
CAS RN: 922916-58-3
M. Wt: 442.55
InChI Key: GTTAXIHBZZHIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Cytotoxic Activities

  • Antitumor Potential : Certain derivatives of 4,5-dihydronaphtho[1,2-c]pyrazoles, structurally related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, have shown promising in-vitro antitumor activity in 60-cell lines assays. The sulfonylthioureido group emerged as the most favourable pharmacophore for enhancing antitumor activities (Al-Saadi, Rostom, & Faidallah, 2008).

  • Cytotoxicity against Cancer Cells : Phenylaminosulfanyl-1,4-naphthoquinone derivatives, sharing structural similarities, displayed potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF-7. Compounds showed low toxicity in normal human kidney HEK293 cells (Ravichandiran et al., 2019).

Antimicrobial and Antifungal Effects

  • Antimicrobial Activity : Derivatives of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, which are structurally related, have shown significant antibacterial and antifungal activities against a variety of bacterial strains (Raval, Naik, & Desai, 2012).

  • Antifungal and Cytotoxicity Evaluation : Studies on unsubstituted 4,5-dihydronaphtho[1,2-d][1,2,3]thiadiazoles, structurally related, revealed significant antifungal activity against Cryptococcus neoformans and low toxicity in brine shrimp assays (Jalilian et al., 2003).

Other Biological Activities

  • Activity Against Specific Diseases : Some derivatives have been synthesized and evaluated for their anticonvulsant activity, with compounds showing protection against picrotoxin-induced convulsion (Farag et al., 2012).

  • Potential for Disease Treatment : A novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, structurally related, were synthesized and evaluated as inhibitors for treating diseases like type 2 diabetes (Nitta et al., 2008).

  • Photodynamic Therapy Potential : The synthesis and characterization of new derivatives suitable for photodynamic therapy applications were explored, indicating the potential use of such compounds in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-28-16-9-11-17(12-10-16)30(26,27)14-4-7-20(25)23-22-24-21-18-6-3-2-5-15(18)8-13-19(21)29-22/h2-3,5-6,9-12H,4,7-8,13-14H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTAXIHBZZHIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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